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molecular formula C9H11F2N B8559847 n-(n-Propyl)-2,4-difluoroaniline

n-(n-Propyl)-2,4-difluoroaniline

Cat. No. B8559847
M. Wt: 171.19 g/mol
InChI Key: JYANMRRPMQUQIN-UHFFFAOYSA-N
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Patent
US06664256B1

Procedure details

2′,4′-Difluoropropionanilide (7.17 g, 38.7 mmol) was dissolved in tetrahydrofuran (30 ml), followed by the addition of lithium aluminum hydride (7 g, 184 mmol). The resulting mixture was stirred at 70° C. for 7 hours. Under ice-water cooling, methanol (10 ml) was added to decompose excess lithium aluminum hydride. A saturated aqueous solution of ammonium chloride (100 ml) was then added to the reaction mixture, and a precipitate was filtered off. The filtrate was extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off and the residue was separated and purified by chromatography on a silica gel column (silica gel 5 g, chloroform), whereby the title compound was obtained as a pale liver-brown oil (5.7 g, 86.0%).
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:3]=1[NH:4][C:5](=O)[CH2:6][CH3:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].CO.[Cl-].[NH4+]>O1CCCC1>[CH2:5]([NH:4][C:3]1[CH:9]=[CH:10][C:11]([F:13])=[CH:12][C:2]=1[F:1])[CH2:6][CH3:7] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
FC1=C(NC(CC)=O)C=CC(=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 70° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica gel column (silica gel 5 g, chloroform), whereby the title compound

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CC)NC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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